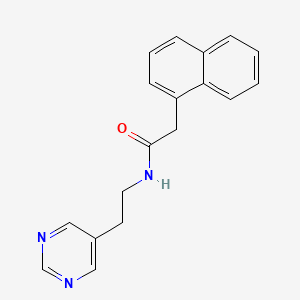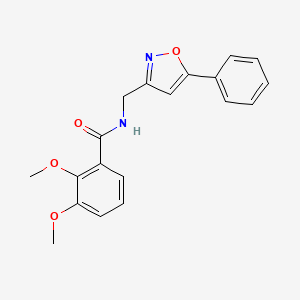![molecular formula C16H17N5O2S B2589853 2-[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazine-1-carbonyl]-3-(furan-2-yl)prop-2-enenitrile CAS No. 1424359-18-1](/img/structure/B2589853.png)
2-[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazine-1-carbonyl]-3-(furan-2-yl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-thiadiazole is a heterocyclic compound that exhibits a wide range of biological activities, including antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial properties . The biological activities of several synthesized derivatives of 1,3,4-thiadiazole are based on assumptions like the presence of the =N-C-S- moiety and strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .
Synthesis Analysis
1,3,4-thiadiazole derivatives can be synthesized using various starting materials. For instance, N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one have been used as starting materials . The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Molecular Structure Analysis
The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities . The =N-C-S- moiety’s presence and strong aromaticity of the ring are thought to be responsible for providing low toxicity and great in vivo stability .Chemical Reactions Analysis
The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine afforded the corresponding 1,3,4-thiadiazole derivatives .Scientific Research Applications
Microwave-Assisted Synthesis and Biological Evaluation
Microwave-assisted synthesis has been employed to create hybrid molecules containing 1,3,4-thiadiazole and other heterocyclic nuclei, exploring their antimicrobial, antilipase, and antiurease activities. Some compounds demonstrated good to moderate antimicrobial activity, with notable antiurease and antilipase activities as well (Başoğlu et al., 2013).
Design and Pharmacological Evaluation of Novel Derivatives
Novel piperazine derivatives have been synthesized and evaluated for their antidepressant and antianxiety activities, showcasing significant therapeutic potential in preclinical models (Kumar et al., 2017).
Exploration of Chemical Space for Therapeutic Applications
The chemical space around piperazine and thiadiazole derivatives has been extensively explored for various therapeutic applications, including migraine treatment through alpha-subtype selective 5-HT-1D receptor agonists (Habernickel, 2001), and the synthesis of azole derivatives for antimicrobial activities (Başoğlu et al., 2013).
Antimicrobial and Antiviral Activities
A range of synthesized compounds, including thiadiazole amide derivatives containing piperazine, have shown promising results in inhibiting microbial growth and demonstrating potential antiviral activities against specific pathogens (Xia, 2015).
Synthesis of Non-Ionic Surfactants for Microbiological Evaluation
The synthesis of novel scaffolds incorporating thiadiazole and piperazine from biologically active stearic acid has been explored, leading to the development of non-ionic surfactants with evaluated microbiological activities (Abdelmajeid et al., 2017).
Exploration of Insecticidal Potential
Innovative heterocycles incorporating a thiadiazole moiety have been synthesized and assessed for their insecticidal activity against the cotton leafworm, revealing new potential applications in agricultural pest management (Fadda et al., 2017).
Mechanism of Action
Target of Action
Thiadiazoles and piperazines are known to interact with a variety of biological targets. For example, 1,3,4-thiadiazole derivatives have been found to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Mode of Action
The mode of action of thiadiazoles and piperazines can vary greatly depending on their specific chemical structure and the biological target they interact with. For instance, some 1,3,4-thiadiazole derivatives have been found to inhibit certain enzymes, thereby exerting their therapeutic effects .
Biochemical Pathways
Thiadiazoles and piperazines can affect various biochemical pathways. For example, some 1,3,4-thiadiazole derivatives have been found to inhibit key enzymes in the biochemical pathways of certain bacteria, leading to their antimicrobial activity .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thiadiazoles and piperazines can vary greatly depending on their specific chemical structure. Some 1,3,4-thiadiazole derivatives have been found to show good activity during tests, indicating potential bioavailability .
Result of Action
The molecular and cellular effects of thiadiazoles and piperazines can vary greatly depending on their specific chemical structure and the biological target they interact with. For example, some 1,3,4-thiadiazole derivatives have been found to exhibit antimicrobial activity by inhibiting the growth of certain bacteria .
Future Directions
properties
IUPAC Name |
2-[4-(3-ethyl-1,2,4-thiadiazol-5-yl)piperazine-1-carbonyl]-3-(furan-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c1-2-14-18-16(24-19-14)21-7-5-20(6-8-21)15(22)12(11-17)10-13-4-3-9-23-13/h3-4,9-10H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANZORHXKDAKUME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NSC(=N1)N2CCN(CC2)C(=O)C(=CC3=CC=CO3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2589770.png)
![2-Butyl-6-(4-ethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B2589773.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B2589775.png)
![5-cyclopropyl-2-(4-(2-(phenylthio)acetyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2589777.png)

![(Z)-N-(3-(1H-benzo[d]imidazol-2-yl)-6-bromo-2H-chromen-2-ylidene)-4-fluoroaniline](/img/structure/B2589782.png)
![4-[4-(3-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2589783.png)
![N-(3-chloro-4-methylphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2589784.png)

![N-(2,6-dimethylphenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2589787.png)
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2589790.png)
![4-fluoro-N-[2-[3-[(3-fluorophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2589791.png)